molecular formula C22H28Cl2N2O4 B8758672 N,N'-bis[3-(4-chlorophenoxy)-2-hydroxypropyl]piperazine

N,N'-bis[3-(4-chlorophenoxy)-2-hydroxypropyl]piperazine

Cat. No.: B8758672
M. Wt: 455.4 g/mol
InChI Key: NVORDKNEFAUQNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-bis[3-(4-chlorophenoxy)-2-hydroxypropyl]piperazine is a useful research compound. Its molecular formula is C22H28Cl2N2O4 and its molecular weight is 455.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H28Cl2N2O4

Molecular Weight

455.4 g/mol

IUPAC Name

1-(4-chlorophenoxy)-3-[4-[3-(4-chlorophenoxy)-2-hydroxypropyl]piperazin-1-yl]propan-2-ol

InChI

InChI=1S/C22H28Cl2N2O4/c23-17-1-5-21(6-2-17)29-15-19(27)13-25-9-11-26(12-10-25)14-20(28)16-30-22-7-3-18(24)4-8-22/h1-8,19-20,27-28H,9-16H2

InChI Key

NVORDKNEFAUQNW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(COC2=CC=C(C=C2)Cl)O)CC(COC3=CC=C(C=C3)Cl)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

While 9.3 g of piperazine is refluxed in 50 ml of methanol with stirring, 10 g of p-chlorophenyl glycidyl ether are added dropwise over a period of 1.5 hours. After the addition has been completed, the mixture is refluxed with stirring for a further 1.5 hours, and then concentrated to dryness under reduced pressure. The residue is dissolved in dilute hydrochloric acid and extracted with ethyl acetate. The water layer is rendered basic with sodium hydroxide, extracted first with benzene from which there can be obtained N,N'-bis[3-(4-chlorophenoxy)-2-hydroxypropyl]piperazine, and then with n-butanol. The butanol extracts are washed with water and the solvent then removed by distillation under reduced pressure to yield 10.0 g of N-[3-(4-chlorophenoxy)-2-hydroxypropyl]piperazine as a colorless oil.
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two

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